molecular formula C11H11N3 B15054056 2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Cat. No.: B15054056
M. Wt: 185.22 g/mol
InChI Key: HUIWKNGBJVJQKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a bicyclic heterocyclic compound featuring a fused pyrroloimidazole core substituted with a pyridinyl group at position 2. This scaffold is notable for its structural rigidity and electronic diversity, making it a versatile candidate in medicinal chemistry and catalysis. Synthetically, pyrrolo[1,2-a]imidazole derivatives are often prepared via cyclization reactions of substituted pyrrolidines or imidazole precursors (e.g., Scheme 5 in ) .

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

2-pyridin-2-yl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

InChI

InChI=1S/C11H11N3/c1-2-6-12-9(4-1)10-8-14-7-3-5-11(14)13-10/h1-2,4,6,8H,3,5,7H2

InChI Key

HUIWKNGBJVJQKE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=CN2C1)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine derivatives with imidazole precursors in the presence of a suitable catalyst. For example, the Sandmeyer reaction can be employed to synthesize this compound by reacting C-2 substituted N-(prop-2-yn-1-ylamino)pyridines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted metal-free amino benzannulation of aryl (4-aryl-1-(prop-2-ynyl)-1H-imidazol-2-yl)methanone with dialkylamines is an efficient method for producing this compound in good yield .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using metal-free oxidation methods.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

    Oxidation: Metal-free oxidation can be achieved using oxidizing agents such as hydrogen peroxide or organic peroxides.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substitution Patterns and Electronic Effects

The biological and catalytic properties of pyrrolo[1,2-a]imidazoles are highly dependent on substituent identity and position. Key analogs and their distinguishing features are summarized below:

Compound Name Substituent(s) Key Properties/Applications References
2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole Pyridin-2-yl at position 2 Potential solubility enhancement; unexplored in catalysis
3-(4-Ethoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (EPPI) 4-Ethoxyphenyl at position 3 Androgen receptor inhibition (prostate cancer)
3-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (CPPI) 4-Chlorophenyl at position 3 Selective AR nuclear localization inhibition
(S)-7-Cyclohexyl-3-(pyrrolidin-1-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole Cyclohexyl and pyrrolidinyl groups Enantioselective kinetic resolution of carbinols
3-(3,4-Dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride 3,4-Dichlorophenyl and carbamoyl groups Broad-spectrum antimicrobial activity (high cytotoxicity)
(S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol (HO-DPI) Hydroxyl group at position 6 Chiral organocatalyst precursor (e.g., Steglich rearrangement)

Key Observations :

  • Aryl vs. Pyridinyl Substitution : EPPI and CPPI (3-aryl derivatives) exhibit potent anti-prostate cancer activity due to lipophilic aryl groups enhancing membrane permeability . In contrast, the pyridinyl group in the target compound may improve water solubility, though its biological activity remains underexplored.
  • Cytotoxicity Trade-offs : Antimicrobial 3,4-dichlorophenyl derivatives (e.g., compound 6c) show high efficacy but also significant hemolytic activity, highlighting the need for balanced substituent design .
Anticancer Activity
  • EPPI/CPPI: Inhibit androgen receptor (AR) nuclear localization in castration-resistant prostate cancer (CRPC) with IC50 values in the low micromolar range. Selectivity over glucocorticoid/estrogen receptors is noted .
  • CDK9 Inhibitors : (1S,3R)-3-Acetamido-N-[4-(pyrroloimidazolyl)pyridin-2-yl]cyclohexanecarboxamides block CDK9, a kinase critical for transcription in cancer cells .
Anti-inflammatory and Antimicrobial Activity
  • COX Inhibition : 2-(4-Methylthiophenyl)-3-(4-pyridyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole reversibly inhibits cyclooxygenase (COX), suggesting radical scavenging mechanisms .
  • Antimicrobial Derivatives : 3,4-Dichlorophenyl-substituted analogs exhibit MIC values of 1–8 µg/mL against S. aureus and E. coli but with high cytotoxicity (HEK-293 cell line) .
Catalytic Performance

Chiral pyrroloimidazoles are widely used in asymmetric synthesis. For example:

  • AcO-DPI : Achieves >90% enantiomeric excess (ee) in Black rearrangement and C-acylation reactions .
  • Cyclohexyl-Substituted Analogs: Enable kinetic resolution of aryl alkyl carbinols with ee values up to 99% .

The absence of a chiral center or electron-withdrawing groups (e.g., acyloxy) in this compound likely limits its utility in catalysis unless modified.

Biological Activity

2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 408498-42-0
  • Molecular Formula : C11H11N3
  • Molecular Weight : 185.228 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Recent studies have highlighted the compound's antibacterial properties. For instance:

  • Case Study : A study evaluated pyrrole derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL, with the control antibiotic ciprofloxacin showing an MIC of 2 μg/mL for both pathogens .
CompoundMIC (μg/mL)Control
Pyrrole Derivative3.12 - 12.5Ciprofloxacin (2)

Anticancer Activity

The compound has also been studied for its anticancer potential:

  • Research Findings : In vitro studies indicated that derivatives of pyrrole showed significant growth inhibition in cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values ranged from 0.87 to 12.91 μM, demonstrating superior activity compared to the standard chemotherapeutic agent 5-Fluorouracil (5-FU) which had IC50 values of 17.02 μM and 11.73 μM respectively .
Cell LineIC50 (μM)Control (5-FU)
MCF-70.87 - 12.9117.02
MDA-MB-2311.75 - 9.4611.73

The mechanisms underlying the biological activities of this compound are still being elucidated:

  • Antibacterial Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival.
  • Anticancer Mechanism : The anticancer effects may be attributed to the induction of apoptosis in cancer cells through caspase activation and modulation of signaling pathways involved in cell proliferation.

Q & A

Q. What are the established synthetic routes for 2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole?

  • Methodological Answer : The compound is typically synthesized via cyclization of γ-lactam precursors. For example:
  • Step 1 : O-Methylation of γ-lactams using Meerwein’s reagent (trimethyloxonium tetrafluoroborate).
  • Step 2 : Amidination with aminoethyl diethyl acetal under acidic conditions (e.g., formic acid) to form the pyrroloimidazole core .
  • Alternative routes include cyclocondensation of pyrroline derivatives with 2,2-dimethoxyethanamine, followed by cyclization in formic acid .
  • Yields are influenced by solvent choice (e.g., CH₂Cl₂–MeOH systems) and temperature control during cyclization .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. Key parameters include:
Crystallographic Data Values
Crystal SystemMonoclinic
Space GroupP21/n
Molecular FormulaC₆H₈N₂
Molecular Weight108.14 g/mol
Unit Cell Angles (β)90°
Hydrogen Bond Geometry (Å, º)N–H···N interactions (~2.0 Å)

Bond angles (e.g., C5–C4–H4A = 111.6°) and torsion angles (e.g., C3–C4–C5–C6 = 18.49°) confirm ring conformation .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of dust or vapors .
  • Storage : Store in airtight, corrosion-resistant containers under dry, dark conditions (≤25°C) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Q. What are common derivatives of this scaffold, and how are they synthesized?

  • Methodological Answer : Derivatives include:
  • 6-Aryl analogs : Synthesized via substitution at the 6-position using aryl halides in Pd-catalyzed cross-couplings .
  • Sulfonyl derivatives : Introduce methylsulfonyl groups via oxidation of thioether intermediates (e.g., 2-(methylthio)- analogs) .
  • Hydroxylated variants : Achieved via silylation-protection strategies followed by selective deprotection .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways .
  • Solvent Optimization : Predict solvent effects (e.g., MeCN vs. DMF) on reaction rates using COSMO-RS simulations .
  • Machine Learning : Train models on historical reaction data to predict optimal conditions (temperature, catalyst loading) .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

  • Methodological Answer :
  • 2D NMR : Use HSQC and HMBC to resolve ambiguous proton-carbon correlations .
  • Dynamic Effects : Account for conformational flexibility via variable-temperature NMR or MD simulations .
  • Crystallographic Validation : Cross-reference NMR data with X-ray-derived bond lengths/angles to confirm assignments .

Q. What methodologies assess the environmental toxicity of this compound?

  • Methodological Answer :
  • Aquatic Toxicity Testing : Follow OECD Guideline 202 (Daphnia magna immobilization assay) to evaluate EC₅₀ values .
  • Degradation Studies : Use HPLC-MS to monitor photolytic/hydrolytic degradation products in simulated environmental conditions .
  • Bioaccumulation Potential : Calculate logP values (e.g., using ChemAxon) to estimate persistence in ecosystems .

Q. How can reactor design improve scalability for this compound’s synthesis?

  • Methodological Answer :
  • Continuous Flow Systems : Enhance heat/mass transfer for exothermic cyclization steps .
  • Membrane Separation : Integrate in-line nanofiltration to purify intermediates without column chromatography .
  • Process Control : Use PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring .

Q. What strategies elucidate the biological activity of this compound?

  • Methodological Answer :
  • Molecular Docking : Screen against PDB targets (e.g., kinase enzymes) using AutoDock Vina .
  • In Vitro Assays : Conduct kinase inhibition assays (IC₅₀ determination) with ATP-Glo™ kits .
  • SAR Studies : Modify substituents at the 2-pyridyl position to correlate structure with activity .

Q. How can stability issues (e.g., hygroscopicity) be mitigated during storage?

  • Methodological Answer :
  • Thermal Analysis : Perform TGA/DSC to identify decomposition thresholds and optimize storage temperatures .
  • Lyophilization : Convert hygroscopic solids into stable lyophilized powders under inert atmospheres .
  • Packaging : Use desiccant-loaded amber vials with PTFE-lined caps to minimize moisture ingress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.